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molecular formula C10H8BrNO B1280280 4-Bromo-6-methoxyquinoline CAS No. 42881-66-3

4-Bromo-6-methoxyquinoline

Cat. No. B1280280
M. Wt: 238.08 g/mol
InChI Key: HRFFYKLVLCFCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691850B2

Procedure details

To a stirred solution of 4-hydroxy-6-methoxyquinoline (1.20 g, 70.5 mmole) in DMF (60 mL) at RT was added PBr3 (8.0 mL, 84.6 mmole) dropwise. After 2 h, the reaction contents were poured onto H2O (300 mL) and the product filtered and washed with H2O to give, after drying under high vacuum, the title compound (14.3 g, 87%) as a light yellow solid: LC-MS (ES) m/e 233 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.P(Br)(Br)[Br:15]>CN(C=O)C>[Br:15][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
OC1=CC=NC2=CC=C(C=C12)OC
Name
Quantity
8 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction contents
ADDITION
Type
ADDITION
Details
were poured onto H2O (300 mL)
FILTRATION
Type
FILTRATION
Details
the product filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=NC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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